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Abstract

Lasamide, chemically known as 2,4-dichloro-5-sulfamoylbenzoic acid, has long been
recognized as a pivotal intermediate in the synthesis of the potent diuretic, Furosemide.[1]
Initially confined to the realm of pharmaceutical manufacturing, recent scientific exploration has
unveiled its intrinsic biological activity as a potent inhibitor of human carbonic anhydrases
(hCAs). This discovery has propelled Lasamide into the spotlight as a valuable scaffold for
fragment-based drug discovery, with its derivatives showing promise in therapeutic areas such
as glaucoma and oncology.[1][2] This in-depth technical guide consolidates the current
knowledge on the discovery, synthesis, and biological activity of Lasamide and its derivatives,
providing detailed experimental protocols, quantitative data, and mechanistic insights to
facilitate further research and development in this promising area.

Discovery and Historical Context

The discovery of Lasamide is intrinsically linked to the development of Furosemide in the late
1950s.[3] While a specific date for the first synthesis of Lasamide is not readily available in the
public domain, its existence as a crucial precursor for Furosemide places its origins within the
intensive research efforts of that era to develop novel diuretic agents.[1] The industrial
synthesis of Furosemide relies on the condensation of Lasamide with furfurylamine. For many
years, Lasamide was primarily regarded as "impurity B" in Furosemide formulations, a
compound to be monitored and controlled to ensure drug purity and safety. However, a
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paradigm shift occurred with the recognition that the chemical functionalities within the
Lasamide structure—a primary sulfonamide and a carboxylic acid—are key pharmacophoric
elements for carbonic anhydrase inhibition. This realization has spurred a new wave of
research, repositioning Lasamide from a mere synthetic intermediate to a lead compound for
the development of novel therapeutics.

Chemical Synthesis of Lasamide

The synthesis of Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) has been approached
through several routes, primarily documented in patent literature. These methods aim for high
purity and yield, essential for its role as a pharmaceutical intermediate. The common strategies
involve the sulfonation and subsequent ammonolysis of a dichlorinated benzoic acid derivative.

Two prominent synthetic pathways are outlined below:
Method 1: Starting from 2,4-dichlorobenzoic acid

This is a widely employed method that involves the direct sulfonation of 2,4-dichlorobenzoic
acid.

Chlorosulfonic acid
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Y
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Figure 1: Synthetic pathway for Lasamide starting from 2,4-dichlorobenzoic acid.
Method 2: Starting from 2,4-dichlorobenzotrichloride

An alternative industrial method utilizes 2,4-dichlorobenzotrichloride as the starting material.
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Figure 2: Synthetic pathway for Lasamide starting from 2,4-dichlorobenzotrichloride.

Synthesis of Lasamide Derivatives

The exploration of Lasamide as a bioactive scaffold has led to the synthesis of numerous
derivatives. A common strategy involves the amidation of the carboxylic acid group of
Lasamide with various amines, often incorporating a piperazine moiety, which is a versatile

scaffold in medicinal chemistry.
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A general synthetic scheme for preparing sulfonylpiperazino derivatives of Lasamide is
presented below.
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Figure 3: General synthetic pathway for sulfonylpiperazino derivatives of Lasamide.

Experimental Protocols
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Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
(Lasamide) - Method 1

o Sulfonation: To a reaction kettle, add N-methylpyrrolidone (NMP), followed by 2,4-
dichlorobenzoic acid and sodium sulfate (catalyst). Heat the mixture to 145°C until all solids
are dissolved.

» Slowly add chlorosulfonic acid dropwise to the reaction mixture. After the addition is
complete, maintain the temperature and stir for 5 hours.

« |solation of Intermediate: Cool the reaction mixture to room temperature. The product, 2,4-
dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation, and the solvent is
recovered.

« Ammonification: In a separate kettle, cool ammonia water to 0°C using an ice-salt bath.
Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate to the cold
ammonia water, ensuring the reaction temperature does not exceed 5°C. Stir the mixture for
2 hours.

 Purification: The crude Lasamide is obtained by acidification and washing with water.
Further purification is achieved by recrystallization from ethanol to yield high-purity 2,4-
dichloro-5-sulfamoylbenzoic acid.

General Procedure for the Synthesis of
Sulfonylpiperazino-Lasamide Derivatives

¢ Synthesis of tert-butyl 4-((2,4-dichloro-5-sulfamoylphenyl)carbonyl)piperazine-1-carboxylate
(2): To a stirred solution of Lasamide (1) in toluene, slowly add thionyl chloride at 10-15°C.
Heat the mixture to 45°C and stir for 6 hours. After completion, evaporate the solvent under
reduced pressure to obtain the acyl chloride of Lasamide. This crude product is then reacted
with N-Boc piperazine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at
room temperature for 5 hours. The product (2) is isolated by extraction and purified by
column chromatography.

» Synthesis of the Piperazine Amide Intermediate (3): The Boc-protected derivative (2) is
deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature
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for 2 hours to yield the amine intermediate (3) as a trifluoroacetate salt.

o Synthesis of Sulfonylpiperazino Derivatives (4-8, 10, 11, 13, 15, 16): To a stirred solution of
the amine intermediate (3) in dimethylformamide (DMF), add potassium carbonate (K2COs).
After stirring for 15 minutes, add the appropriate benzenesulfonyl chloride and continue
stirring at room temperature for 3-4 hours. The final products are isolated by quenching with
water and extraction with ethyl acetate.

e Synthesis of Amino Compounds (9, 12, and 14): For derivatives containing a nitro group, the
reduction to the corresponding aniline is performed. To a solution of the nitro derivative in an
ethanol/water mixture (1:1), add iron powder and aqueous HCI. Heat the reaction mixture to
75°C for 3 hours. After cooling, the product is isolated by filtration and extraction.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for Lasamide and its derivatives is the inhibition of carbonic
anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of
carbon dioxide to bicarbonate and a proton. Several isoforms of CA are expressed in humans,
and their dysregulation is implicated in various diseases. For instance, hCA Il is involved in
agueous humor secretion in the eye, making it a target for glaucoma treatment. The
transmembrane isoforms hCA IX and XII are overexpressed in many cancers and contribute to
the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide moiety (-SO2NH:z) of Lasamide and its derivatives is crucial for their inhibitory
activity. It coordinates with the zinc ion (Zn2*) in the active site of the carbonic anhydrase,
displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity of the
enzyme.

Figure 4: Mechanism of carbonic anhydrase inhibition by Lasamide derivatives.

Molecular docking studies have provided further insights into the binding of Lasamide
derivatives to the active site of hCA II. The primary sulfonamide group coordinates with the
catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals
interactions with key amino acid residues in the catalytic cleft, contributing to the high inhibitory
potency.
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Quantitative Data

The inhibitory potency of Lasamide and its derivatives against various human carbonic
anhydrase isoforms has been determined using the stopped-flow CO: hydrase assay. The
inhibition constants (Ki) are summarized in the tables below.

Table 1: Inhibitory Activity (Ki, nM) of Lasamide against Human Carbonic Anhydrase Isoforms

Isoform Lasamide (Ki, nM)
hCA Potent Inhibition
hCAII Potent Inhibition
hCAII Weak Inhibition
hCA IV Potent Inhibition
hCA VA Potent Inhibition
hCA VB Potent Inhibition
hCA VI Potent Inhibition
hCA VI Potent Inhibition
hCA I1X Potent Inhibition
hCA XIl Potent Inhibition
hCA XIll Potent Inhibition
hCA XIV Potent Inhibition

Note: Specific Ki values for all isoforms were presented graphically in the source and are
described as potent, with the exception of hCAll.

Table 2: Inhibitory Activity (Ki, nM) of Selected Sulfonylpiperazino-Lasamide Derivatives
against hCA Il and hCA IX
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Compound hCA 1l (Ki, nM) hCA IX (Ki, nM)
Lasamide (1) 1.0 3.4

Compound 7 0.07 1.1

Compound 9 0.3 0.5
Acetazolamide (AAZ) 12.1 25.8

Acetazolamide (AAZ) is a clinically used carbonic anhydrase inhibitor included for comparison.

Conclusion

Lasamide has successfully transitioned from a behind-the-scenes chemical intermediate to a
promising lead structure in medicinal chemistry. Its inherent ability to inhibit carbonic
anhydrases, coupled with a synthetically tractable scaffold, makes it an attractive starting point
for the development of novel therapeutics. The detailed synthetic protocols, quantitative
bioactivity data, and mechanistic understanding presented in this whitepaper provide a solid
foundation for researchers and drug development professionals to build upon. Future
investigations into the structure-activity relationships of Lasamide derivatives, their
pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the potential of this
versatile molecule into clinical applications for diseases such as glaucoma and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Emergence of Lasamide: From a Key Synthetic
Intermediate to a Bioactive Scaffold]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675832#discovery-and-synthesis-of-lasamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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